5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might start with the bromination of a precursor compound followed by cyclization to form the pyrano[2,3-c]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromine position .
Scientific Research Applications
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:
- 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- 5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
CAS No. |
74169-59-8 |
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Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
5-bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-11-9(2)16-17(10-6-4-3-5-7-10)13(11)19-14(18)12(8)15/h3-7H,1-2H3 |
InChI Key |
XGAOLKRIJWZBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=NN2C3=CC=CC=C3)C)Br |
Origin of Product |
United States |
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